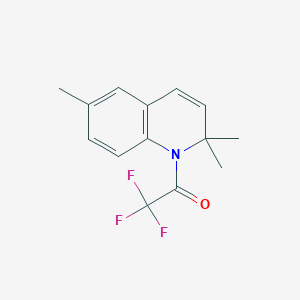
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, particularly due to its antimicrobial, antimalarial, and anti-inflammatory properties . The presence of the trifluoroacetyl group in this compound enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- can be achieved through various synthetic routes. One common method involves the condensation of aniline with acetone in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is typically carried out under reflux conditions to yield the desired product. Industrial production methods often employ similar routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antimalarial activity .
Comparación Con Compuestos Similares
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- can be compared with other similar compounds, such as:
Ethoxyquin: Another quinoline derivative used as an antioxidant in food preservation.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2,2,4-Trimethyl-1,2-dihydroquinoline: Used as an industrial antioxidant in rubber technologies.
The uniqueness of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Número CAS |
828938-83-6 |
|---|---|
Fórmula molecular |
C14H14F3NO |
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2,2,6-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C14H14F3NO/c1-9-4-5-11-10(8-9)6-7-13(2,3)18(11)12(19)14(15,16)17/h4-8H,1-3H3 |
Clave InChI |
VVIKNAXVRWWEMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(C=C2)(C)C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)
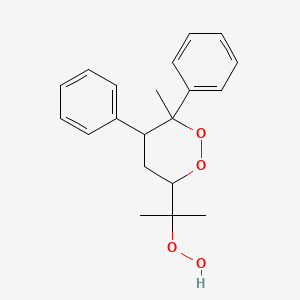
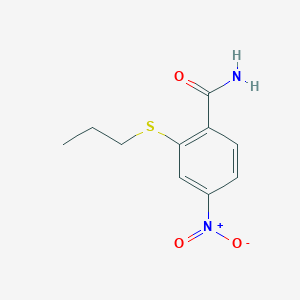
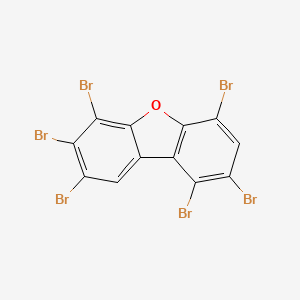
![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
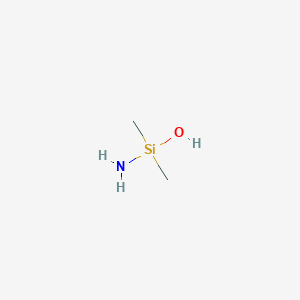
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
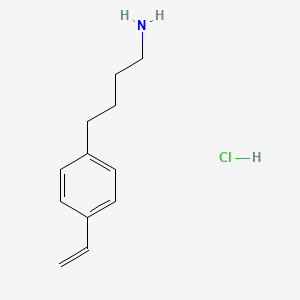
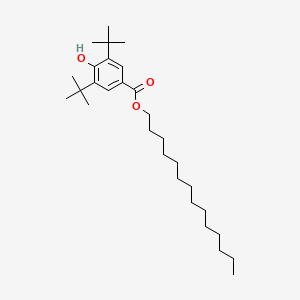
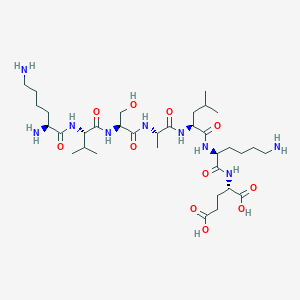
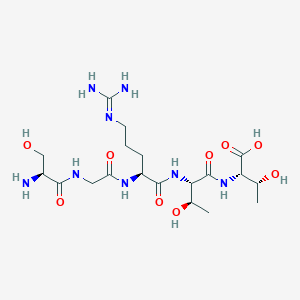
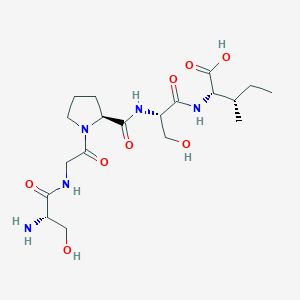
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)

